molecular formula C14H21ClN2 B14914300 n-(2-Chlorobenzyl)-1-(1-ethylpyrrolidin-3-yl)methanamine

n-(2-Chlorobenzyl)-1-(1-ethylpyrrolidin-3-yl)methanamine

Cat. No.: B14914300
M. Wt: 252.78 g/mol
InChI Key: NOUVZWDQMCBKRU-UHFFFAOYSA-N
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Description

n-(2-Chlorobenzyl)-1-(1-ethylpyrrolidin-3-yl)methanamine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a chlorobenzyl group attached to a pyrrolidine ring, which is further substituted with an ethyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and other related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-Chlorobenzyl)-1-(1-ethylpyrrolidin-3-yl)methanamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base.

    Attachment of the Chlorobenzyl Group: The final step involves the nucleophilic substitution reaction where the chlorobenzyl group is attached to the nitrogen atom of the pyrrolidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

n-(2-Chlorobenzyl)-1-(1-ethylpyrrolidin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amines or other reduced products.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

n-(2-Chlorobenzyl)-1-(1-ethylpyrrolidin-3-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of n-(2-Chlorobenzyl)-1-(1-ethylpyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • n-(2-Chlorobenzyl)-1-(1-methylpyrrolidin-3-yl)methanamine
  • n-(2-Chlorobenzyl)-1-(1-propylpyrrolidin-3-yl)methanamine
  • n-(2-Chlorobenzyl)-1-(1-butylpyrrolidin-3-yl)methanamine

Uniqueness

n-(2-Chlorobenzyl)-1-(1-ethylpyrrolidin-3-yl)methanamine is unique due to the specific combination of its functional groups, which imparts distinct chemical and biological properties. Compared to its analogs, the ethyl group in the pyrrolidine ring may influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C14H21ClN2

Molecular Weight

252.78 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(1-ethylpyrrolidin-3-yl)methanamine

InChI

InChI=1S/C14H21ClN2/c1-2-17-8-7-12(11-17)9-16-10-13-5-3-4-6-14(13)15/h3-6,12,16H,2,7-11H2,1H3

InChI Key

NOUVZWDQMCBKRU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(C1)CNCC2=CC=CC=C2Cl

Origin of Product

United States

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